An In-Depth Technical Guide to 2-Iodophenol: Properties, Reactivity, and Applications
An In-Depth Technical Guide to 2-Iodophenol: Properties, Reactivity, and Applications
Introduction: The Versatile Role of 2-Iodophenol in Modern Synthesis
2-Iodophenol, a seemingly simple aromatic compound, stands as a cornerstone in the edifice of modern organic synthesis. Its unique molecular architecture, featuring a hydroxyl group and an iodine atom in an ortho relationship on a benzene ring, bestows upon it a rich and versatile reactivity profile. This guide offers an in-depth exploration of the physical and chemical properties of 2-iodophenol, providing researchers, scientists, and drug development professionals with the technical insights and practical protocols necessary to harness its full potential. From its pivotal role in the synthesis of complex heterocyclic scaffolds like benzofurans to its utility in sophisticated cross-coupling reactions, 2-iodophenol is a testament to how fundamental building blocks drive innovation in medicinal chemistry, materials science, and agrochemicals.[1][2][3] This document moves beyond a mere compilation of data, offering a causal understanding of experimental choices and self-validating protocols, reflecting the expertise of a seasoned practitioner in the field.
PART 1: Core Physicochemical Properties of 2-Iodophenol
A thorough understanding of a reagent's physical properties is fundamental to its effective application in the laboratory. 2-Iodophenol is a colorless to pale yellow or pink crystalline solid, often appearing as needle-like crystals, with a faint phenolic odor.[1][4][5] It is sensitive to light and should be stored accordingly to prevent degradation.[4][6]
Data Presentation: A Summary of Key Physical and Chemical Properties
For ease of reference, the critical physical and chemical properties of 2-iodophenol are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅IO | [1][7] |
| Molecular Weight | 220.01 g/mol | [4][7] |
| Appearance | Colorless to pale yellow/pink crystalline solid | [1][4][7] |
| Melting Point | 37-40 °C (lit.) | [4][8][9] |
| Boiling Point | 186-187 °C at 160 mmHg (lit.) | [4][8][9] |
| Density | 1.947 g/mL at 25 °C (lit.) | [4][8][9] |
| Solubility | Sparingly soluble in water; soluble in ethanol, ether, chloroform, and ethyl acetate.[1][4][5][8] | [1][4][5][8] |
| pKa | 8.51 at 25 °C | [4][6][10] |
| CAS Number | 533-58-4 | [1][7] |
The moderate acidity of the phenolic proton (pKa 8.51) is a key feature, allowing for its facile deprotonation under basic conditions, which is often a prerequisite for its participation in various reactions, such as O-alkylation.[4][6][10] Its solubility profile dictates the choice of appropriate solvent systems for reactions and purifications.
PART 2: Spectroscopic Signature of 2-Iodophenol
The unequivocal identification of 2-iodophenol and the monitoring of its reactions rely on a comprehensive understanding of its spectroscopic data.
1H Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum of 2-iodophenol in CDCl₃ typically displays four distinct signals in the aromatic region and one broad signal for the hydroxyl proton. The ortho-position of the iodine and hydroxyl groups leads to a predictable splitting pattern for the aromatic protons.
-
δ ~7.7 ppm (dd, 1H): This downfield signal corresponds to the proton at C6, ortho to the iodine atom. The ortho coupling to the proton at C5 and a smaller meta coupling to the proton at C4 result in a doublet of doublets.
-
δ ~7.2 ppm (td, 1H): The proton at C4, para to the iodine, appears as a triplet of doublets due to ortho coupling with the protons at C3 and C5, and a smaller meta coupling to the proton at C6.
-
δ ~6.9 ppm (dd, 1H): The proton at C3, ortho to the hydroxyl group, is shielded and appears as a doublet of doublets due to ortho coupling to the proton at C4 and meta coupling to the proton at C5.
-
δ ~6.7 ppm (td, 1H): The proton at C5, meta to both substituents, shows a triplet of doublets arising from ortho coupling to the protons at C4 and C6, and meta coupling to the proton at C3.
-
δ ~5.5 ppm (s, 1H): The hydroxyl proton typically appears as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.
13C Nuclear Magnetic Resonance (NMR) Spectroscopy
The 13C NMR spectrum provides further structural confirmation, with six distinct signals for the aromatic carbons.
-
δ ~155 ppm: The carbon atom attached to the hydroxyl group (C1) is significantly deshielded.
-
δ ~139 ppm: The carbon atom at C6, adjacent to the iodine, shows a downfield shift.
-
δ ~130 ppm: The carbon atom at C4.
-
δ ~122 ppm: The carbon atom at C5.
-
δ ~115 ppm: The carbon atom at C3, ortho to the hydroxyl group.
-
δ ~86 ppm: The carbon atom directly bonded to the iodine (C2) is highly shielded due to the heavy atom effect of iodine.
Infrared (IR) Spectroscopy
The IR spectrum of 2-iodophenol is characterized by several key absorption bands:
-
~3500-3300 cm⁻¹ (broad): This prominent band is indicative of the O-H stretching vibration of the phenolic hydroxyl group, broadened due to hydrogen bonding.[11]
-
~3050 cm⁻¹ (weak): Aromatic C-H stretching vibrations.
-
~1600 and 1500 cm⁻¹ (medium): C=C stretching vibrations within the aromatic ring.[11]
-
~1250 cm⁻¹ (strong): C-O stretching vibration of the phenol.[11]
-
~750 cm⁻¹ (strong): Out-of-plane C-H bending, characteristic of ortho-disubstituted benzene rings.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 2-iodophenol reveals a distinct fragmentation pattern.
-
m/z 220: The molecular ion peak [M]⁺, corresponding to the molecular weight of 2-iodophenol.[3][5]
-
m/z 93: A significant fragment resulting from the loss of an iodine atom ([M-I]⁺).[5]
-
m/z 65: A common fragment in phenols, corresponding to the loss of CO from the [M-I]⁺ fragment, forming the cyclopentadienyl cation.[5]
PART 3: Chemical Reactivity and Synthetic Applications
The synthetic utility of 2-iodophenol stems from the reactivity of its three key components: the aromatic ring, the hydroxyl group, and the carbon-iodine bond.
Reactions of the Hydroxyl Group: O-Alkylation
The phenolic proton can be readily removed by a base, forming a phenoxide ion, which is a potent nucleophile. This allows for straightforward O-alkylation to synthesize a variety of aryl ethers.
This protocol details a classic Williamson ether synthesis, a fundamental transformation for drug development professionals.
-
Reaction Setup: To a solution of 2-iodophenol (1.0 eq) in a suitable solvent such as acetone or DMF in a round-bottom flask, add a base like anhydrous potassium carbonate (1.5 eq). The choice of an aprotic polar solvent facilitates the dissolution of the phenoxide salt.
-
Addition of Alkylating Agent: Add the alkylating agent, for instance, methyl iodide (1.2 eq), dropwise to the stirred suspension at room temperature. The stoichiometry is chosen to ensure complete consumption of the starting phenol.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the 2-iodophenol spot and the appearance of a new, less polar product spot.
-
Work-up: Upon completion, filter off the inorganic salts and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine to remove any remaining salts and base.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield pure 2-iodoanisole.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond in 2-iodophenol is highly susceptible to oxidative addition by low-valent palladium species, making it an excellent substrate for a variety of powerful C-C and C-heteroatom bond-forming reactions. The reactivity of aryl halides in these reactions generally follows the trend I > Br > Cl > F, positioning 2-iodophenol as a highly reactive coupling partner.[10]
The Suzuki-Miyaura coupling is a robust method for the synthesis of biaryl compounds, a common motif in pharmaceuticals.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-iodophenol (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically an aqueous solution of sodium carbonate (2.0 eq). The choice of a phosphine-ligated palladium catalyst is crucial for stabilizing the active catalytic species.
-
Solvent: Add a suitable solvent system, often a mixture of an organic solvent like toluene or dioxane and water. The aqueous phase is necessary to dissolve the inorganic base.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the starting materials are consumed.
-
Work-up: Cool the reaction to room temperature and dilute with an organic solvent. Separate the organic layer, and wash it with water and brine.
-
Purification: Dry the organic layer, concentrate it, and purify the residue by column chromatography to afford 2-hydroxybiphenyl.
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to substituted alkynes, which are valuable intermediates in drug discovery.
Caption: Catalytic cycles of the Sonogashira coupling.
-
Reaction Setup: To a solution of 2-iodophenol (1.0 eq) and phenylacetylene (1.1 eq) in a solvent such as THF or DMF, add a palladium catalyst like PdCl₂(PPh₃)₂ (2-5 mol%), a copper(I) co-catalyst, typically CuI (1-3 mol%), and a base, usually an amine like triethylamine or diisopropylamine. The amine acts as both the base and often as the solvent.
-
Reaction Conditions: Stir the reaction mixture at room temperature under an inert atmosphere. The reaction is often exothermic.
-
Reaction Monitoring: Monitor the reaction by TLC. The formation of a precipitate (the amine hydrohalide salt) is also an indicator of reaction progress.
-
Work-up: Once complete, dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by water and brine.
-
Purification: After drying and concentration, the crude product is purified by column chromatography.
The Heck reaction is a powerful tool for the formation of C-C bonds by coupling the aryl halide with an alkene.
-
Reaction Setup: In a reaction vessel, combine 2-iodophenol (1.0 eq), styrene (1.2 eq), a palladium source such as palladium(II) acetate (Pd(OAc)₂) (1-5 mol%), a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine).
-
Solvent: Use a polar aprotic solvent like DMF or acetonitrile.
-
Reaction Conditions: Heat the mixture, typically to 80-120 °C, under an inert atmosphere.
-
Reaction Monitoring: Follow the reaction's progress by TLC or GC-MS.
-
Work-up: After cooling, dilute with water and extract with an organic solvent. Wash the organic extracts to remove the solvent and byproducts.
-
Purification: Purify the product by column chromatography.
Intramolecular Cyclization: Synthesis of Benzofurans
A particularly elegant application of 2-iodophenol's reactivity is in the synthesis of benzofurans, a heterocyclic motif prevalent in many biologically active molecules. This is often achieved through a tandem Sonogashira coupling followed by an intramolecular cyclization.[1][6]
Caption: General workflow for benzofuran synthesis from 2-iodophenol.
-
Reaction Setup: In a single reaction vessel under an inert atmosphere, combine 2-iodophenol (1.0 eq), phenylacetylene (1.1 eq), PdCl₂(PPh₃)₂ (3 mol%), CuI (2 mol%), and a suitable base such as K₂CO₃ or Et₃N in a solvent like DMF.
-
Reaction Conditions: Heat the reaction mixture. The initial Sonogashira coupling will proceed to form the 2-(phenylethynyl)phenol intermediate. Continued heating, often at a higher temperature, will promote the intramolecular cyclization onto the alkyne.
-
Reaction Monitoring: Monitor the reaction for the consumption of the starting materials and the formation of the final benzofuran product.
-
Work-up and Purification: Follow a standard aqueous work-up procedure as described for the individual coupling reactions, followed by purification by column chromatography.
PART 4: Safety and Handling
As a senior scientist, ensuring the safe handling of all chemicals is paramount. 2-Iodophenol is harmful if swallowed, inhaled, or in contact with skin.[1] It can cause skin and eye irritation.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling 2-iodophenol.[12][13]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[12] Avoid formation of dust and aerosols.[12]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, protected from light.[1][12]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion: A Versatile and Indispensable Reagent
2-Iodophenol is far more than a simple halogenated phenol; it is a versatile and indispensable building block in the arsenal of the modern synthetic chemist. Its well-defined physical properties, predictable spectroscopic signatures, and, most importantly, its rich and diverse reactivity make it a key starting material for the construction of complex molecular architectures. The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively utilize 2-iodophenol in their synthetic endeavors, from fundamental academic research to the development of novel pharmaceuticals and advanced materials.
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Acros. 2-IODOPHENOL SECTION 1 - CHEMICAL PRODUCT AND COMPANY IDENTIFICATION MSDS Name. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Multifaceted Role of 2-Iodophenol in Modern Chemical Synthesis. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. 2-Iodophenol: A Key Intermediate for Pharmaceutical & Agrochemical Innovations. [Link]
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